molecular formula C16H21N B3143567 N-phenyladamantan-2-amine CAS No. 52917-67-6

N-phenyladamantan-2-amine

Cat. No.: B3143567
CAS No.: 52917-67-6
M. Wt: 227.34 g/mol
InChI Key: ZEFPCBGROANPME-UHFFFAOYSA-N
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Description

N-phenyladamantan-2-amine (CAS 52917-67-6) is an organic compound with the molecular formula C16H21N and a molecular weight of 227.35 g/mol . This adamantane derivative features an amine group at the 2-position of the adamantane ring system, which is substituted with a phenyl group . The compound has a density of approximately 1.112 g/cm³ and a boiling point of 362.9°C at 760 mmHg . Researchers are interested in adamantane derivatives like this due to their potential in medicinal chemistry and materials science, often stemming from the unique rigid, lipophilic structure of the adamantane scaffold . The compound serves as a key synthetic intermediate, with literature procedures documenting its preparation . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-phenyladamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-4-15(5-3-1)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h1-5,11-14,16-17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFPCBGROANPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200966
Record name Aniline, N-(2-adamantyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52917-67-6
Record name Aniline, N-(2-adamantyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052917676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, N-(2-adamantyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for N Phenyladamantan 2 Amine

Historical and Current Approaches to Adamantane (B196018) Functionalization

The functionalization of the adamantane core has been a subject of extensive research since its discovery. Early methods often relied on harsh conditions and yielded mixtures of products, particularly favoring substitution at the more reactive tertiary bridgehead positions (C-1, C-3, C-5, C-7). libretexts.org The synthesis of 2-substituted adamantanes, such as those required for N-phenyladamantan-2-amine, is inherently more challenging due to the lower reactivity of the secondary methylene (B1212753) bridge positions.

Historically, functionalization often began with the oxidation of adamantane to adamantanone, which serves as a key precursor for introducing functionality at the C-2 position. libretexts.org More recent advancements in C-H activation and functionalization have provided more direct, albeit often complex, routes to substituted adamantanes. These methods include radical-based reactions and transition-metal-catalyzed processes that can offer improved selectivity for secondary positions under specific, directed conditions. nih.gov However, for the synthesis of this compound, multi-step sequences commencing from 2-adamantanone (B1666556) remain a prevalent and practical strategy.

Direct Amination Strategies for Adamantane Derivatives

Direct C-H amination of alkanes is a highly sought-after transformation for its atom economy. However, achieving regioselectivity on a molecule like adamantane, which possesses both tertiary and secondary C-H bonds, is a significant hurdle. Most direct amination methods preferentially target the electronically richer and sterically more accessible bridgehead positions.

Some methods have been developed for the direct amination of adamantane using superelectrophilic systems, but these also tend to favor the 1-position. The direct synthesis of this compound via C-H activation at the C-2 position remains a formidable challenge and is not a commonly reported route. Such a transformation would require a sophisticated directing group strategy to overcome the inherent reactivity preference of the adamantane cage.

Reductive Amination Pathways for this compound Synthesis

Reductive amination of 2-adamantanone with aniline (B41778) represents one of the most direct and widely applicable methods for the synthesis of this compound. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target amine. The choice of reducing agent is critical and defines the specific pathway.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a clean and efficient method for the reduction of the imine intermediate formed from 2-adamantanone and aniline. This method typically employs a transition metal catalyst, such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to achieve high yields.

While specific data for the catalytic hydrogenation of the imine derived from 2-adamantanone and aniline is not extensively detailed in readily available literature, general conditions for similar reductive aminations can be inferred.

Table 1: Representative Conditions for Catalytic Hydrogenation in Reductive Amination

Catalyst Hydrogen Pressure Temperature Solvent Typical Yield
Palladium on Carbon (Pd/C) 1-50 atm 25-80 °C Methanol (B129727), Ethanol Good to Excellent
Platinum(IV) oxide (PtO₂) 1-3 atm 25 °C Acetic Acid, Ethanol High

This table presents generalized conditions for catalytic hydrogenation of imines and is for illustrative purposes. Specific optimization would be required for the synthesis of this compound.

Hydride Reduction Approaches

The use of hydride-based reducing agents offers a versatile and often milder alternative to catalytic hydrogenation. These reagents can be highly selective for the reduction of the iminium ion intermediate over the starting ketone, which is particularly advantageous in a one-pot procedure.

Commonly used hydride reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it is stable under the mildly acidic conditions (pH ~6-7) that favor imine formation and is selective for the protonated iminium ion. nih.gov Sodium triacetoxyborohydride is a milder and less toxic alternative that has gained widespread use. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, though it is less chemoselective and requires anhydrous conditions. researchgate.netchemspider.com

Table 2: Hydride Reagents for the Reductive Amination of 2-Adamantanone with Aniline

Reagent Solvent Temperature Typical Reaction Time Reported Yields (General)
NaBH(OAc)₃ Dichloroethane (DCE), Tetrahydrofuran (THF) Room Temperature 12-24 h High
NaBH₃CN Methanol, Ethanol Room Temperature 12-24 h Good to High
NaBH₄ Methanol, Ethanol 0 °C to Room Temp 2-12 h Moderate to High

This table is based on general procedures for reductive amination. While no specific yield for this compound was found in the searched literature, these conditions are representative for this class of transformation.

Cross-Coupling Reactions and Buchwald-Hartwig Amination in this compound Synthesis

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. researchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful method for synthesizing this compound by coupling a 2-adamantyl halide (e.g., 2-bromoadamantane) or a 2-adamantyl triflate with aniline.

The reaction typically requires a palladium precursor, a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by facilitating the key steps of oxidative addition and reductive elimination.

While specific examples detailing the Buchwald-Hartwig amination to produce this compound are not prevalent, the synthesis of other N-adamantyl anilines has been reported, demonstrating the viability of this approach. nih.gov The general conditions can be extrapolated for the target molecule.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

Pd Precursor Ligand Base Solvent Temperature
Pd₂(dba)₃ XPhos, RuPhos, BrettPhos NaOtBu, K₃PO₄, Cs₂CO₃ Toluene, Dioxane 80-110 °C

This table outlines common catalytic systems for the Buchwald-Hartwig amination. The optimal combination of reagents would need to be determined empirically for the coupling of a 2-adamantyl electrophile with aniline.

Alternative Synthetic Routes and Novel Method Development

Beyond the primary methods of reductive amination and cross-coupling, other synthetic strategies could be envisioned for the preparation of this compound. One such classical method is the Leuckart reaction , which involves the reductive amination of ketones or aldehydes using formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. wikipedia.org This reaction typically requires high temperatures (120-185 °C) and can provide a direct route from 2-adamantanone to the corresponding N-formyl derivative, which can then be hydrolyzed to yield the primary amine or, in the presence of aniline, potentially lead to the desired secondary amine.

More contemporary approaches might involve the development of novel catalytic systems. For instance, iridium-catalyzed reductive amination using hydrogen transfer reagents could offer an alternative to palladium or traditional hydride reagents. organic-chemistry.org As the field of C-H functionalization continues to evolve, new methods for the direct, regioselective amination of the C-2 position of adamantane may emerge, providing more step-economical routes to this and related compounds.

Chemo- and Regioselective Synthesis

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the C2 position of the adamantane skeleton and the nitrogen atom of aniline. Achieving high chemo- and regioselectivity is crucial, especially when dealing with functionalized adamantane precursors or aniline derivatives. Two principal strategies have proven effective: the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction stands as a cornerstone for the synthesis of aryl amines. wikipedia.orgnih.govyoutube.com The reaction of a 2-haloadamantane (typically 2-bromoadamantane) with aniline in the presence of a palladium catalyst and a suitable ligand affords this compound. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often employed to enhance catalyst activity and promote the desired reductive elimination step. youtube.com The reaction is highly selective for the formation of the C-N bond and tolerates a wide range of functional groups on both the aryl and amine partners.

Reductive Amination: A classic yet highly effective method, reductive amination involves the reaction of adamantan-2-one with aniline to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. This one-pot procedure is advantageous due to its operational simplicity. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone starting material. The regioselectivity is inherently controlled by the position of the carbonyl group on the adamantane ring.

A study on the palladium-catalyzed amination of isomeric dihalobenzenes with 2-aminoadamantane (B82074) provides valuable insights into the reactivity and selectivity of these systems. While not the direct synthesis of this compound, the data on the coupling of 2-aminoadamantane with various bromochlorobenzenes highlights the influence of the halogen's position on the aromatic ring on reaction outcomes. The best yields of the corresponding monoamination products were achieved in these reactions, demonstrating the feasibility of selectively forming the N-aryl bond at the 2-position of the adamantane core. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. Key areas of focus include the use of more environmentally benign solvents, reduction of waste, and the use of catalytic rather than stoichiometric reagents.

In the context of Buchwald-Hartwig amination, advancements have been made in developing catalysts that are effective at low loadings, which minimizes the amount of residual palladium in the final product and reduces costs. researchgate.net Furthermore, the use of alternative reaction media, such as magnetized distilled water, has been explored for N-arylation reactions, offering a significant reduction in the use of volatile organic compounds (VOCs). rsc.org While not yet specifically documented for this compound, these approaches represent a promising direction for greener synthesis.

For reductive amination, the use of milder and more selective reducing agents like sodium triacetoxyborohydride is a step towards greener chemistry, as it avoids the use of more hazardous reagents. Additionally, research into catalytic transfer hydrogenation for reductive amination, using hydrogen donors like formic acid or isopropanol, can further enhance the green credentials of this synthetic route.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In Buchwald-Hartwig aminations, the combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. The selection of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also essential to facilitate the deprotonation of the amine and promote catalyst turnover. researchgate.net Solvents commonly used include toluene, dioxane, and THF. The reaction temperature is typically elevated, often in the range of 80-110 °C, to ensure a reasonable reaction rate.

The table below presents data from a study on the synthesis of various N-aryl-substituted adamantan-2-amines, which serves as a valuable reference for optimizing the synthesis of this compound.

Table 1: Synthesis of N-Aryl-Substituted Adamantan-2-amines

Entry Aryl Halide Amine Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 1-Bromo-3-chlorobenzene 2-Aminoadamantane Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 24 85
2 1-Bromo-4-chlorobenzene 2-Aminoadamantane Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 24 82
3 1,3-Dibromobenzene 2-Aminoadamantane Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 24 78

This table is generated based on data reported in a study on the palladium-catalyzed amination of isomeric dihalobenzenes with 2-aminoadamantane and serves as a representative example of typical reaction conditions and yields. researchgate.net

For reductive amination, the optimization focuses on the pH of the reaction medium, the choice of reducing agent, and the reaction temperature. The formation of the imine is typically favored under slightly acidic conditions, which can be achieved by the addition of a catalytic amount of acetic acid. The choice of solvent can also influence the reaction, with methanol or dichloromethane (B109758) being common choices.

Purification Techniques for this compound

The purification of this compound is a critical final step to obtain a product of high purity, which is essential for its potential applications. The choice of purification method depends on the nature of the impurities present, which are often unreacted starting materials or byproducts from side reactions.

Crystallization: This is a widely used technique for the purification of solid organic compounds. For this compound, a suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. The crude product is dissolved in the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. Common solvents for the crystallization of aminoadamantane derivatives include methanol, ethanol, and ethyl acetate (B1210297), sometimes in combination with a co-solvent like diethyl ether or hexane (B92381) to induce precipitation. mdpi.com

Column Chromatography: This technique is employed when crystallization is not effective in removing all impurities, particularly those with similar solubility profiles to the product. A column packed with a stationary phase, typically silica (B1680970) gel, is used. The crude product is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. For this compound, a solvent system such as a mixture of hexane and ethyl acetate is often used, with the polarity of the eluent being gradually increased to elute the product from the column.

Acid-Base Extraction: As an amine, this compound can be purified by taking advantage of its basic properties. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer is then separated, and the pH is adjusted to be basic (e.g., with NaOH), which deprotonates the amine, causing it to precipitate out or be extracted back into an organic solvent. This method is particularly effective for removing non-basic impurities.

Advanced Spectroscopic and Structural Characterization of N Phenyladamantan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a compound. For N-phenyladamantan-2-amine, NMR is crucial for understanding the spatial arrangement of the bulky adamantane (B196018) cage relative to the phenyl group and for assigning the specific chemical environments of its protons and carbons.

¹H NMR Spectroscopic Features and Proton Environments

The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between 6.8 and 7.2 ppm. kaist.ac.kr These signals often present as complex multiplets due to spin-spin coupling between adjacent protons. The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically found in the range of 3.5 to 6.0 ppm. libretexts.orgacdlabs.com

The protons of the adamantane cage are in a saturated, rigid bicyclic system, and their signals are expected in the upfield region, typically between 1.6 and 2.2 ppm. kaist.ac.kr The bridgehead protons and the methylene (B1212753) protons of the adamantane structure will have distinct chemical shifts due to their different spatial environments. The proton at the C2 position, being attached to the nitrogen-bearing carbon, would be shifted further downfield compared to the other adamantane protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl H 6.8 - 7.3 Multiplet (m)
Amine N-H 3.5 - 6.0 Broad Singlet (br s)
Adamantane CH (C2) ~3.0 - 3.5 Multiplet (m)
Adamantane CH (bridgehead) 1.8 - 2.2 Multiplet (m)

Note: The chemical shifts are estimates based on general principles and data from analogous compounds.

¹³C NMR Spectroscopic Analysis of Adamantane and Phenyl Moieties

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom in this compound will give a distinct signal.

The phenyl carbons are expected to resonate in the aromatic region (110-150 ppm). The carbon atom directly attached to the nitrogen (ipso-carbon) will have a chemical shift around 140-150 ppm, while the other aromatic carbons will appear at slightly higher fields. rsc.org

The carbon atoms of the adamantane cage will appear in the aliphatic region of the spectrum. Based on data for related aminoadamantane derivatives, the carbon atom bonded to the nitrogen (C2) is expected to be significantly deshielded and appear around 50-60 ppm. nih.gov The other bridgehead and methylene carbons of the adamantane moiety will have characteristic shifts in the range of 25-45 ppm. nih.govdocbrown.info

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Phenyl C (ipso) 140 - 150
Phenyl C (other) 110 - 130
Adamantane C2 50 - 60
Adamantane C (bridgehead) 30 - 45

Note: The chemical shifts are estimates based on general principles and data from analogous compounds.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between coupled protons within the adamantane framework, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgipb.pt This is a powerful tool for assigning which proton signal corresponds to which carbon atom in the adamantane and phenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying connections between different parts of the molecule. For instance, an HMBC spectrum could show a correlation between the N-H proton and the ipso-carbon of the phenyl ring, as well as with the C2 carbon of the adamantane cage, confirming the this compound structure.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com While specific crystallographic data for this compound were not found in the searched literature, the general principles and findings from related adamantane structures can provide a model for its solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of intermolecular forces. The bulky and non-polar adamantane groups would likely engage in significant van der Waals interactions, leading to efficient space-filling in the crystal lattice. chemicalbook.com

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A detailed analysis of bond lengths, bond angles, and torsion angles provides quantitative insight into the molecular geometry. In the absence of specific experimental data for this compound, expected values can be inferred from similar structures.

The C-N bond length between the phenyl ring and the nitrogen atom is expected to be shorter than a typical C-N single bond due to the sp² hybridization of the carbon and potential delocalization of the nitrogen lone pair into the aromatic system, with an expected length of around 1.41 Å. ipb.pt The C-N bond between the adamantane C2 carbon and the nitrogen will be a standard sp³ C-N single bond, typically around 1.47 Å. nih.gov

The bond angles around the sp³-hybridized nitrogen atom are expected to be close to the tetrahedral angle of 109.5°, although they may be distorted due to the steric bulk of the adamantyl and phenyl groups. The adamantane cage itself possesses a highly rigid structure with C-C-C angles close to the ideal tetrahedral value.

Torsion angles are particularly important for defining the conformation of the molecule, specifically the orientation of the phenyl group relative to the adamantane cage. The torsion angle defined by a C-C bond in the phenyl ring, the ipso-carbon, the nitrogen, and the C2 carbon of the adamantane would describe the rotational position of the phenyl group. Steric hindrance between the ortho-protons of the phenyl ring and the adamantane cage would likely favor a twisted conformation rather than a planar one.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-phenyladamantan-1-amine
N-benzylaniline

Conformational Preferences in Crystalline State

The precise three-dimensional arrangement of atoms in this compound in its solid, crystalline form is determined using single-crystal X-ray diffraction. anton-paar.comlibretexts.org This powerful analytical technique provides definitive information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. While specific crystallographic data for this compound is not widely published, the conformational preferences can be inferred from the known structures of related adamantane derivatives. nih.gov

Table 1: Expected Key Crystallographic Parameters for this compound

Parameter Description Expected Significance
Crystal System The basic geometric framework of the crystal lattice. ---
Space Group The set of symmetry operations for the crystal. ---
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal. ---
C-N-C Bond Angle The angle between the adamantyl carbon, the nitrogen, and the phenyl carbon. Defines the geometry at the nitrogen atom.
C-N Bond Lengths The distances between the nitrogen and the adjacent carbon atoms. Provides insight into the bonding characteristics.
Torsion Angles Angles describing the rotation around the C-N and C-phenyl bonds. Determines the relative orientation of the phenyl and adamantyl groups.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as an essential tool for identifying the functional groups present in this compound and providing a unique "fingerprint" for the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the secondary amine, the phenyl group, and the adamantane cage. As a secondary amine, a single, relatively weak N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.comorgchemboulder.com The adamantane moiety will contribute numerous C-H stretching bands in the 2850-3000 cm⁻¹ region and a series of bending and rocking absorptions at lower wavenumbers. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nasa.gov The technique is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic ring and the C-C bonds of the adamantane skeleton are expected to produce strong signals in the Raman spectrum. s-a-s.org The N-H stretching vibration is also observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
Secondary Amine N-H Stretch 3300 - 3500 3300 - 3500 Weak-Medium (IR)
Secondary Amine N-H Wag 665 - 910 --- Strong, Broad (IR)
Aromatic Amine C-N Stretch 1250 - 1335 Observable Strong (IR)
Phenyl Group C-H Stretch 3000 - 3100 3000 - 3100 Medium (IR), Strong (Raman)
Phenyl Group C=C Stretch 1400 - 1600 1400 - 1600 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of the this compound molecule, which in turn allows for the unambiguous verification of its elemental composition and molecular formula. velp.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₆H₂₁N. The HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The calculated exact mass for this ion is compared to the experimentally measured value. Several studies on related isomers have confirmed this mass. mit.edufigshare.comcardiff.ac.uk The close agreement between the calculated and found values provides strong evidence for the assigned molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Reference
[M+H]⁺ C₁₆H₂₂N⁺ 228.1747 228.1745 mit.edu

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Configuration (if enantiomerically resolved)

This compound possesses a chiral center at the C-2 position of the adamantane cage, and thus can exist as a pair of enantiomers, (R)-N-phenyladamantan-2-amine and (S)-N-phenyladamantan-2-amine. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these enantiomers, provided they have been separated or an enantiomeric excess exists. pageplace.de

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible region. mdpi.com Chiral molecules yield characteristic ECD spectra with positive and/or negative bands (Cotton effects) that are mirror images for the two enantiomers. semanticscholar.org While experimental ECD spectra for this compound are not available in the literature, the technique could be applied to assign the absolute configuration. This is typically achieved by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations for an enantiomer of a known configuration (e.g., the R-enantiomer). dtu.dk A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the sample.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions. wikipedia.org Like ECD, VCD provides a spectrum that is unique to a specific enantiomer and is a powerful tool for absolute configuration determination in solution. rsc.orgtaylorfrancis.com An experimental VCD spectrum of an enantiomer of this compound would be compared to a spectrum calculated using Density Functional Theory (DFT). wikipedia.org The rich structural information contained in the mid-IR region often makes VCD a definitive method for stereochemical analysis of complex chiral molecules.

The application of either ECD or VCD would be indispensable for the full stereochemical characterization of enantiomerically pure this compound.

Table 4: Compound Names Mentioned

Compound Name
This compound
(R)-N-phenyladamantan-2-amine
(S)-N-phenyladamantan-2-amine

Reactivity and Reaction Mechanisms of N Phenyladamantan 2 Amine

Reactivity of the Adamantane (B196018) Cage in N-Phenyladamantan-2-amine

The adamantane cage is a saturated, strain-free hydrocarbon scaffold. Its reactivity is dominated by reactions that can proceed at its tertiary (bridgehead) and secondary carbon atoms.

Electrophilic Aromatic Substitution on Adamantyl Moiety (if applicable)

The term "electrophilic aromatic substitution" is, by definition, not applicable to the adamantane cage as it is a saturated, aliphatic structure and lacks the π-electron system required for such reactions. youtube.commasterorganicchemistry.com However, the adamantane cage can undergo functionalization with electrophiles through pathways involving carbocation intermediates, which bear some mechanistic resemblance to the generation of an electrophile in EAS. For instance, adamantane can react with strong electrophiles to form a stable tertiary adamantyl cation at a bridgehead position, which can then be trapped by nucleophiles. Functionalization at the secondary C-2 position, where the N-phenylamino group resides in the title compound, is less favorable via carbocationic routes due to the higher energy of secondary carbocations compared to tertiary ones.

Radical Reactions and C-H Activation Studies

The functionalization of adamantane's C-H bonds via radical pathways is a prominent area of research. rsc.org The adamantane cage possesses strong tertiary (C-H bond dissociation energy [BDE] ~99 kcal/mol) and secondary (BDE ~100 kcal/mol) C-H bonds. Despite their strength, these bonds can be targeted using highly reactive radical species.

Modern methods involving photoredox and hydrogen-atom transfer (HAT) catalysis have enabled the selective functionalization of adamantane C-H bonds. chemrxiv.orgacs.orgchemrxiv.org These strategies often show a high degree of selectivity for the electronically favorable tertiary (bridgehead) positions over the more numerous secondary positions. In the context of this compound, a radical abstraction would preferentially occur at one of the unoccupied bridgehead positions (C-1, C-3, C-5, C-7) rather than at the secondary positions of the cage. The presence of the amino group at C-2 may exert a minor electronic influence on the surrounding C-H bonds, but the inherent stability of the tertiary radical remains the dominant factor for regioselectivity.

For example, a general photocatalytic C-H alkylation process is outlined below:

Step 1: A photocatalyst, upon excitation by light, generates a reactive species capable of hydrogen-atom transfer.

Step 2: This species selectively abstracts a hydrogen atom from a tertiary C-H bond of the adamantane cage, forming a stable adamantyl radical.

Step 3: The adamantyl radical adds to an activated olefin (e.g., an electron-deficient alkene).

Step 4: The resulting radical intermediate is reduced and protonated to yield the final alkylated adamantane product, regenerating the catalyst.

Reactivity of the Phenylamine Nitrogen and Phenyl Ring

The phenylamine portion of the molecule contains a nucleophilic nitrogen atom and an aromatic ring that is activated towards electrophilic substitution. The large adamantyl group attached to the nitrogen exerts significant steric hindrance, which modulates the reactivity at both the nitrogen and the adjacent ortho positions of the phenyl ring.

Amine Functionalization: Alkylation, Acylation, and Sulfonylation

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, participating in several common amine functionalization reactions.

Alkylation: As a secondary amine, this compound can be alkylated by reacting with alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. masterorganicchemistry.com However, the reaction is often complicated by polyalkylation, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine. masterorganicchemistry.com In the case of this compound, the significant steric bulk of the adamantyl group would likely slow the rate of alkylation and could potentially help in preventing overalkylation, making mono-alkylation more feasible than with less hindered secondary amines. The reaction to form a tertiary amine would proceed as follows:

C₁₀H₁₅-NH-C₆H₅ + R-X → [C₁₀H₁₅-N(H)(R)-C₆H₅]⁺X⁻ → C₁₀H₁₅-N(R)-C₆H₅ + HX

Acylation: This is a reliable reaction for secondary amines, involving treatment with an acyl chloride or acid anhydride (B1165640) to form an amide. ncert.nic.inmnstate.edu The reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct. ncert.nic.in The resulting N-acyl-N-phenyladamantan-2-amine is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen. The steric hindrance from the adamantyl group is less of a barrier for acylation compared to alkylation due to the high reactivity of the acylating agent.

Sulfonylation: Similar to acylation, secondary amines react readily with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides. This reaction is a common method for protecting amines or introducing specific functional groups.

Reaction TypeReagentProduct TypeGeneral Conditions
Alkylation Alkyl halide (R-X)Tertiary AmineMild conditions, often with a base
Acylation Acyl Chloride (RCOCl)AmideBase (e.g., pyridine)
Sulfonylation Sulfonyl Chloride (RSO₂Cl)SulfonamideBase (e.g., pyridine)

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group (-NHR) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. ncert.nic.inyoutube.com It strongly enhances the nucleophilicity of the phenyl ring by donating its lone pair of electrons through resonance. This effect creates regions of high electron density at the positions ortho and para to the nitrogen.

In this compound, the directing effect is complicated by severe steric hindrance. The bulky adamantyl group shields the two ortho positions (C-2' and C-6') of the phenyl ring, making an electrophilic attack at these sites highly unfavorable. Consequently, electrophilic substitution is expected to occur almost exclusively at the para position (C-4').

Common EAS reactions and their expected outcome with this compound include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst (or without, due to the high activation of the ring) would yield 4-bromo-N-phenyladamantan-2-amine.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would produce 4-nitro-N-phenyladamantan-2-amine. masterorganicchemistry.com To avoid oxidation of the amine, the amino group is often first protected by acylation. ncert.nic.in

Sulfonation: Reaction with fuming sulfuric acid would lead to 4-(N-adamantan-2-ylamino)benzenesulfonic acid.

PositionElectronic Effect of -NH-C₁₀H₁₅Steric Effect of -C₁₀H₁₅Predicted Reactivity
Ortho ActivatedHighly HinderedSubstitution Unlikely
Meta DeactivatedUnhinderedSubstitution Unlikely
Para ActivatedUnhinderedMajor Site of Substitution

Oxidation and Reduction Pathways of the Amine Functionality

The nitrogen atom in this compound can undergo both oxidation and reduction, although the latter typically involves the transformation of related functional groups.

Oxidation: Secondary amines, particularly aromatic ones, can be oxidized by various reagents like peroxides or peroxy radicals. dtic.milnih.govlibretexts.org The oxidation of N-phenylamine derivatives can be complex. Oxidation may occur at the nitrogen to form unstable aminyl radicals. dtic.mil These radicals can then couple or react further to yield a mixture of products. dtic.milrsc.org Given the structure of this compound, oxidation could potentially lead to the formation of colored, complex dimeric or polymeric materials. Atmospheric oxidation is also a relevant degradation pathway for amines. unimelb.edu.au

Reduction: The secondary amine functionality itself is already in a reduced state and is not typically subject to further reduction. However, functional groups that can be converted into an amine, or that are derived from an amine, can be reduced. For instance, if this compound is first acylated to form an amide, this amide can be reduced back to an amine. The reduction of amides to amines can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation. researchgate.net Similarly, if the compound were synthesized from a nitroaromatic precursor, the reduction of the nitro group to an amine is a key step, often achieved with reagents like H₂/Pd-C, Sn/HCl, or zinc dust. organic-chemistry.org

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues. Derivatization can be achieved by substitution on the phenyl ring, modification of the amine nitrogen, or alterations to the adamantane cage itself.

Synthesis of Substituted this compound Derivatives

The generation of substituted analogues of this compound can be achieved through several strategic approaches. A primary method involves the synthesis from substituted precursors. For instance, the reaction of adamantan-2-one with a substituted aniline (B41778), such as 4-bromoaniline, via reductive amination under conditions like the Leuckart-Wallach reaction, yields the corresponding substituted derivative, N-(4-bromophenyl)adamantan-2-amine. This approach allows for the introduction of a wide variety of substituents onto the phenyl ring, provided the corresponding substituted anilines are available.

Another key derivatization strategy is the N-alkylation of the secondary amine. wikipedia.orgmasterorganicchemistry.comgoogle.com Since this compound possesses a secondary amine group, it is amenable to alkylation with alkyl halides. However, this reaction can sometimes lead to polyalkylation, potentially forming a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Careful control of reaction conditions is necessary to favor mono-alkylation. For example, reacting this compound with an alkyl halide like iodomethane (B122720) in the presence of a mild base can introduce a methyl group on the nitrogen atom. umn.edu

Furthermore, modifications can be envisioned starting from precursors like 2-adamantanamine and a substituted aryl halide through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wjpmr.com This method offers a powerful route to derivatives with diverse electronic and steric properties on the aromatic ring.

Formation of Amides, Ureas, and Thioureas

The secondary amine of this compound is a nucleophilic center that readily participates in reactions to form amides, ureas, and thioureas. These transformations are fundamental in medicinal chemistry for creating derivatives with altered physicochemical properties.

Amide Synthesis: Amides are typically synthesized by N-acylation. This is commonly achieved by reacting this compound with an acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. organic-chemistry.orggoogle.com The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon. nih.gov

Urea (B33335) Synthesis: Unsymmetrical ureas derived from this compound can be efficiently prepared by reacting the amine with an isocyanate (R-N=C=O). wikipedia.orgresearchgate.net The nucleophilic amine adds across the N=C bond of the isocyanate to form the stable urea linkage. researchgate.net Alternative, safer methods avoid the direct use of isocyanates by employing phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or phenyl carbamates, which first react with the amine to form an activated intermediate that is subsequently displaced by another amine. google.comnih.gov

Thiourea (B124793) Synthesis: Analogous to urea formation, thioureas are synthesized by the reaction of this compound with an isothiocyanate (R-N=C=S). organic-chemistry.orgnih.gov The amine nitrogen attacks the central carbon of the isothiocyanate. Other methods include reaction with carbon disulfide in the presence of a coupling agent or the use of thiophosgene (B130339) equivalents. organic-chemistry.org

The following table summarizes these key derivatization reactions.

Derivative ClassReagent ExampleProduct Structure ExampleGeneral Reaction Type
AmideAcetyl Chloride (CH₃COCl)N-acetyl-N-phenyladamantan-2-amineNucleophilic Acyl Substitution
UreaPhenyl Isocyanate (C₆H₅NCO)1-(Adamantan-2-yl)-1,3-diphenylureaNucleophilic Addition
ThioureaPhenyl Isothiocyanate (C₆H₅NCS)1-(Adamantan-2-yl)-1,3-diphenylthioureaNucleophilic Addition

Heterocyclic Ring Formation from this compound

The this compound structure can be incorporated into larger heterocyclic systems, a common strategy in drug discovery. This typically involves multi-step sequences where the amine is a key nucleophile or part of a precursor that undergoes cyclization. organic-chemistry.orgnih.gov

One potential pathway is through an intramolecular version of a transition metal-catalyzed N-arylation reaction. organic-chemistry.org If a derivative such as N-(2-halophenyl)adamantan-2-amine is synthesized, subsequent treatment with a palladium or copper catalyst and a base can induce intramolecular cyclization to form an adamantyl-substituted carbazole-type structure. wjpmr.com

Another established method for synthesizing fused isoquinoline (B145761) systems is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com While a direct Bischler-Napieralski reaction on an amide of this compound is not canonical, a related transformation, the Morgan-Walls reaction, could be employed. wikipedia.org This would involve preparing an N-acylated derivative of N-(2-aminophenyl)adamantan-2-amine, which could then be cyclized using a dehydrating agent like POCl₃ to furnish an adamantyl-substituted phenanthridine.

Furthermore, interrupting a Bischler-Napieralski type reaction can lead to the formation of complex spirocyclic indolines, showcasing the versatility of using N-acyl tryptamine (B22526) derivatives in cyclization cascades. nih.govnih.gov By analogy, designing a substrate where the phenyl group of this compound is replaced by a tryptamine moiety could potentially lead to novel adamantyl-containing spiro-heterocycles.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting reactivity. These investigations often focus on the kinetics of the transformations and the nature of the transition states.

Kinetic Studies of Derivatization Reactions

While specific kinetic data for the derivatization of this compound are not extensively documented, the rates of these reactions can be inferred from studies on analogous secondary amines. The kinetics of acylation, urea, and thiourea formation are strongly influenced by the nucleophilicity of the amine and the electrophilicity of the reagent.

A critical factor governing the reactivity of this compound is the significant steric hindrance imposed by the bulky adamantyl group attached to the nitrogen. masterorganicchemistry.com Steric bulk is known to dramatically decrease the nucleophilicity of amines, thereby reducing reaction rates. masterorganicchemistry.com For example, kinetic studies on the reaction of amines with activated esters have shown that diethylamine, which is sterically more hindered than dimethylamine, reacts at a much slower rate despite having a similar basicity. nih.gov The adamantyl group is considerably larger than an ethyl group, suggesting that its rate-retarding effect would be even more pronounced. Kinetic studies on sterically hindered amines absorbing CO₂ have also confirmed that increased alkyl substitution, and thus greater steric hindrance, leads to a decrease in the apparent reaction rate constant. researchgate.net Therefore, the acylation or isocyanate addition reactions of this compound are expected to be significantly slower than those of less sterically encumbered secondary amines.

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways for the derivatization of this compound relies on understanding the transition states and intermediates involved. Computational studies on related systems provide significant insight into these mechanisms. tandfonline.comresearchgate.netnih.gov

Amide Formation: The reaction of a secondary amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The pathway involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the final amide product. The steric bulk of the adamantyl and phenyl groups on the nitrogen atom would increase the energy of the crowded tetrahedral transition state, leading to a higher activation energy and a slower reaction rate, consistent with kinetic observations.

Urea and Thiourea Formation: The reaction of an amine with an isocyanate or isothiocyanate is typically a nucleophilic addition. The reaction pathway involves the attack of the amine's lone pair on the electrophilic central carbon of the cumulene system (N=C=O or N=C=S). wikipedia.orgresearchgate.net This can proceed through a concerted mechanism involving a four-membered transition state or a stepwise mechanism via a zwitterionic intermediate. researchgate.net In either case, the transition state requires the approach of the bulky this compound to the reagent. The steric clash in this transition state would be a major factor controlling the reaction's feasibility and rate.

Heterocycle Formation: For cyclization reactions like the Bischler-Napieralski, the mechanism involves the formation of a key intermediate, such as a nitrilium ion, from the precursor amide. wikipedia.orgorganic-chemistry.org This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the new ring. The stability of the nitrilium intermediate and the energetics of the subsequent cyclization step would be influenced by the adamantyl substituent.

In all these transformations, the rigid and bulky nature of the adamantane cage is a dominant feature, sterically shielding the reactive nitrogen center and influencing the geometry and energy of reaction intermediates and transition states. rsc.org

Computational and Theoretical Chemistry Studies of N Phenyladamantan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are pivotal in understanding the intrinsic properties of N-phenyladamantan-2-amine at the molecular level. These studies, primarily employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic architecture and thermodynamic stability.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT calculations are a cornerstone of computational chemistry, providing a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p). This process minimizes the energy of the molecule to predict its ground-state geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond LengthC-N (amine)~1.39 Å
Bond LengthN-H~1.01 Å
Bond LengthC-C (adamantane average)~1.54 Å
Bond AngleC-N-C~125°
Dihedral AngleC-C-N-CVaries with conformation

Note: These values are representative and would be precisely determined in a specific computational study.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the HOMO is typically localized on the electron-rich phenylamine moiety, which acts as the primary electron donor. Conversely, the LUMO is generally distributed over the phenyl ring, indicating its capacity to accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is colored to indicate different regions of electrostatic potential, with red representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

In this compound, the MEP analysis would likely show a region of high negative potential around the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The phenyl ring would also exhibit negative potential due to its delocalized π-electron system. The hydrogen atoms, particularly the one attached to the nitrogen, would show a positive potential, making them susceptible to interaction with electron-rich species.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

While the adamantane (B196018) cage is rigid, the N-phenyl group can rotate, leading to different conformations. Conformational analysis helps to identify the most stable conformers and the energy barriers between them. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational space of flexible molecules.

By systematically rotating the dihedral angles associated with the C-N bond, an energy landscape can be generated. This landscape reveals the low-energy conformers and the transition states that connect them. The results would likely indicate that steric hindrance between the phenyl group and the adamantane cage governs the preferred conformations.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the protons and carbons in the adamantane cage and the phenyl ring would be distinct and could aid in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for N-H stretching, C-N stretching, C-H stretching of the aromatic and aliphatic groups, and the bending vibrations of the adamantane cage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. The calculations would likely predict π-π* transitions associated with the phenyl ring.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, one could simulate potential reactions, such as electrophilic substitution on the phenyl ring or reactions involving the amine group.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. For instance, the simulation of an N-alkylation reaction would involve identifying the transition state for the formation of a new C-N bond.

Mechanistic Biological and Biochemical Studies in Vitro and Pre Clinical of N Phenyladamantan 2 Amine and Its Analogues

Exploration of Molecular Targets and Ligand-Receptor Interactions

The initial step in elucidating the mechanism of action of any bioactive compound is the identification of its molecular targets. For N-phenyladamantan-2-amine, this would involve a series of binding assays to determine its affinity for various receptors and enzymes.

In vitro Binding Assays and Affinity Determination for Specific Receptors

Currently, there is a lack of specific data from in vitro binding assays for this compound against a comprehensive panel of receptors. However, based on its structural similarity to other pharmacologically active phenylalkylamines, potential targets could include monoamine transporters (for dopamine (B1211576), norepinephrine, and serotonin) and various G-protein coupled receptors (GPCRs). For instance, a derivative, N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine, has been suggested to act as a monoamine transporter inhibitor, which would imply an interaction with these transporter proteins. nih.gov

Future research would necessitate radioligand binding assays to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound and its analogues for a range of receptors. Such studies would provide crucial insights into its potential pharmacological profile.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Beyond receptor binding, this compound and its analogues could potentially act as enzyme inhibitors. The bulky adamantane (B196018) cage and the phenylamine moiety could facilitate interactions with the active or allosteric sites of various enzymes.

Kinetic studies are essential to characterize the nature of enzyme inhibition. These studies determine parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor. This allows for the classification of inhibition as competitive, non-competitive, uncompetitive, or mixed-inhibition, providing valuable information about the inhibitor's binding site and mechanism. While general principles of enzyme inhibition kinetics are well-established, specific studies on this compound are not currently available.

Cellular Assays for Investigating Specific Biological Pathways

Following the identification of molecular targets, cellular assays are employed to understand how ligand-receptor interactions or enzyme inhibition translates into a biological response at the cellular level.

Cell-Based Target Engagement Studies

Once a molecular target is identified, cell-based assays can confirm that the compound engages this target within a cellular environment. This can be achieved through techniques like cellular thermal shift assays (CETSA), which measure the stabilization of the target protein upon ligand binding, or by using reporter gene assays to measure the modulation of a specific signaling pathway downstream of the target.

Mechanistic Studies on Cellular Processes

Depending on the identified targets and pathways, researchers could investigate the effects of this compound on various cellular processes. For example, if the compound were found to interact with proteins involved in cell cycle regulation or apoptosis, studies in relevant cancer cell lines would be warranted. Similarly, if it targeted pathways involved in protein aggregation, its effects on cellular models of neurodegenerative diseases could be explored. Investigations into processes like autophagy and apoptosis would involve monitoring key cellular markers and morphological changes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophoric features.

For this compound, SAR studies would involve modifications at several positions:

The Phenyl Ring: Substitution with various functional groups (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) could modulate electronic properties and steric interactions, thereby affecting binding affinity and selectivity.

The Amine Linker: Altering the nature of the nitrogen substituent (e.g., methylation, ethylation) or its protonation state could influence receptor interactions and pharmacokinetic properties.

The Adamantane Cage: While the adamantane core is generally a rigid scaffold, modifications to its structure, though synthetically challenging, could be explored to understand the impact of its lipophilicity and steric bulk on biological activity.

The data obtained from these SAR studies would be invaluable for optimizing the potency and selectivity of this compound analogues for specific molecular targets and for designing compounds with improved mechanistic profiles.

Impact of Structural Modifications on Molecular Interactions

The biological activity of adamantane derivatives is highly sensitive to structural modifications of both the adamantane core and its substituents. The rigid nature of the adamantane scaffold allows for the precise positioning of functional groups, which can be optimized to enhance potency and selectivity for a specific biological target. publish.csiro.au

Studies on various N-substituted adamantane amines have demonstrated that the nature and position of substituents on the phenyl ring, as well as modifications to the adamantane cage itself, can significantly alter molecular interactions and biological outcomes. For instance, in a series of bridgehead-substituted amantadines tested for anti-Parkinsonian activity, the size of the alkyl substituent was found to influence the mechanism of action. nih.gov Methyl-substituted derivatives exhibited indirect dopamine agonist activity, whereas ethyl-substituted analogues showed weak, direct dopamine agonist effects, and the n-propyl derivative was inactive. nih.gov This suggests that the steric bulk at the bridgehead positions of the adamantane nucleus plays a critical role in the interaction with the dopamine receptor or related proteins.

The substitution on the phenyl ring of N-phenyl adamantane analogues also dictates the nature and strength of non-covalent interactions, which are crucial for ligand-receptor binding. mhmedical.commdpi.com These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. Aromatic interactions from the phenyl group may also contribute significantly to binding affinity. publish.csiro.au In some cases, replacing a phenyl ring with an adamantane group has been shown to be detrimental to activity, suggesting that specific aromatic interactions are necessary for binding to certain targets, such as the GluN2B subunit of the NMDA receptor. publish.csiro.au

The following interactive table summarizes the structure-activity relationships (SAR) of some N-substituted adamantane amine analogues, highlighting the impact of structural changes on their biological activity.

Compound/Analogue ClassStructural ModificationImpact on Molecular Interaction/Biological ActivityReference(s)
Bridgehead-substituted amantadinesIncreasing alkyl chain length at bridgehead positions (methyl, ethyl, n-propyl)Modulated dopamine agonist activity; larger substituents led to loss of activity. nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivativesVarious substitutions on the phenyl and pyrimidine (B1678525) ringsNanomolar inhibitory potency against USP1/UAF1 deubiquitinase. nih.gov
Adamantane-linked 1,2,4-triazole (B32235) N-Mannich basesSubstitution on the N-Mannich base moietyInfluenced intermolecular interactions (C-H···O, C-H···N, C-H···S, C-H···π) and showed potential as 11β-HSD1 inhibitors. nih.gov
N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-aminesHalogen substitution on the N-phenyl ringAltered the orientation of the amino group and the nature of non-covalent interactions. rsc.org

Pharmacophore Modeling for Biological Targets (if applicable to mechanism)

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target and exert a particular biological effect. uwaterloo.ca These models are instrumental in virtual screening to discover new lead compounds and in optimizing existing ones. uwaterloo.ca

While a specific pharmacophore model for this compound has not been extensively reported in the literature, models have been developed for other adamantane-containing compounds, which can provide insights into the potential pharmacophoric features of this class of molecules. For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed for aminoadamantane analogues targeting the M2 ion channel of the influenza virus. mdpi.com These models typically highlight the importance of the bulky, hydrophobic adamantane cage and the positively charged amino group as key pharmacophoric features. nih.gov

For CNS targets, a pharmacophore model for an adamantane derivative would likely include:

A hydrophobic feature: corresponding to the adamantane cage, which can engage in hydrophobic interactions within a receptor binding pocket.

A hydrogen bond donor/acceptor or aromatic feature: corresponding to the N-phenylamine moiety, which can form hydrogen bonds or engage in π-π stacking interactions with amino acid residues of the target protein. nih.gov

The development of a specific pharmacophore model for this compound would require a set of active and inactive analogues to computationally derive and validate a model that could then be used to predict the activity of new derivatives and to better understand their mechanism of action at the molecular level.

In vivo (Animal Model) Mechanistic Investigations (e.g., target validation, pathway analysis)

In vivo animal models are crucial for validating the therapeutic targets of drug candidates and for analyzing the biological pathways they modulate in a complex physiological system. researchgate.netresearchgate.net For a compound like this compound, which is predicted to have CNS activity due to the established neuropharmacological profiles of its analogues like amantadine (B194251) and memantine (B1676192), animal models of neurological disorders are particularly relevant. nih.govnih.gov

Studies on adamantane derivatives in animal models have provided valuable insights into their mechanisms of action. For example, in a mouse model of Parkinson's disease, bridgehead-substituted amantadine analogues were shown to have differing effects on dopamine-related behaviors, which helped to distinguish between direct and indirect dopamine agonist activities. nih.gov Similarly, novel adamantane derivatives have been investigated in diabetic mouse models with cognitive impairment, where they were found to modulate neuroinflammatory pathways and improve memory, suggesting targets related to neuroinflammation and neural plasticity. nih.govresearchgate.net

The general approach for in vivo mechanistic investigation in animal models for a compound like this compound would involve:

Selection of an appropriate animal model: This could be a model for Parkinson's disease, Alzheimer's disease, or another neurological condition where the putative target of the compound is implicated.

Administration of the compound: The compound would be administered to the animals, and behavioral tests would be conducted to assess its effects on disease-related phenotypes.

Target validation: To confirm that the compound is acting on its intended target, studies might involve genetic knockout or knockdown of the target protein, or the use of selective antagonists to block the compound's effects. researchgate.net

Pathway analysis: Following treatment, tissues such as the brain would be collected for molecular and biochemical analysis to identify the signaling pathways that are modulated by the compound.

Molecular Imaging for Target Occupancy

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful non-invasive tools used to study the in vivo distribution and target engagement of drugs in the brain. nih.gov PET can be used to determine the percentage of a specific receptor or protein that is occupied by a drug at different doses, which is a critical piece of information in drug development. antarosmedical.comnih.gov

While specific PET imaging studies for this compound are not available, studies with other adamantane derivatives demonstrate the feasibility of this approach. For example, 64Cu-labeled adamantane guest radioligands have been developed for pretargeted PET imaging. nih.gov In a pretargeting strategy, a modified antibody that recognizes a specific target is administered first, followed by a radiolabeled small molecule, like an adamantane derivative, that binds with high affinity to the antibody-modifying group. nih.gov This approach has been successfully used to image tumors in xenograft models. nih.gov

For a CNS-active compound like this compound, a more direct approach would involve the development of a radiolabeled version of the compound or a competing radioligand for its putative target. A typical PET receptor occupancy study would involve:

A baseline PET scan with the radioligand to measure the density of the target receptor.

Administration of a non-radiolabeled dose of this compound.

A second PET scan with the radioligand to measure the displacement of the radiotracer by the drug.

The reduction in the radioligand's signal in the second scan allows for the calculation of receptor occupancy at a given dose of this compound. nih.gov

Biochemical Marker Analysis in Tissues

Following in vivo studies, the analysis of biochemical markers in tissues, particularly in the brain, provides direct evidence of a drug's mechanism of action at the molecular level. This can involve measuring changes in the levels of neurotransmitters, their metabolites, or other signaling molecules. fishersci.com

For a compound like this compound, which is structurally related to compounds known to affect neurotransmitter systems, a key area of investigation would be its impact on monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.gov For instance, a study on N-2-cyanoethyltranylcypromine, a pro-drug of a monoamine oxidase (MAO) inhibitor, demonstrated significant increases in the brain levels of serotonin, tryptamine (B22526), and 2-phenylethylamine in rats after administration. nih.gov

A hypothetical study to analyze biochemical markers for this compound in rat brain tissue could involve the following:

Tissue collection: After administration of the compound, brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) would be dissected.

Sample preparation: The tissue would be homogenized and processed to extract the biochemical markers of interest.

Analytical methods: Techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection would be used to quantify the levels of neurotransmitters and their metabolites. fishersci.com

The following interactive table outlines potential biochemical markers that could be analyzed in brain tissue to elucidate the mechanism of this compound.

Biochemical Marker ClassSpecific MarkersRationale for AnalysisPotential Analytical Technique
Monoamine Neurotransmitters Dopamine, Serotonin, NorepinephrineTo determine if the compound affects the synthesis, release, or metabolism of these key neurotransmitters involved in mood and motor control.HPLC with Electrochemical Detection (HPLC-ECD) or LC-MS/MS
Neurotransmitter Metabolites Homovanillic acid (HVA), 5-Hydroxyindoleacetic acid (5-HIAA), 3-Methoxy-4-hydroxyphenylglycol (MHPG)To assess the turnover rate of the parent neurotransmitters, providing insights into their metabolic pathways.HPLC-ECD or LC-MS/MS
Amino Acid Neurotransmitters Glutamate, GABATo investigate potential effects on the primary excitatory and inhibitory neurotransmitter systems in the brain.HPLC with Fluorescence Detection or LC-MS/MS
Neurotrophic Factors Brain-Derived Neurotrophic Factor (BDNF)To explore if the compound has neuroprotective or neuroplastic effects, as seen with some adamantane analogues.ELISA or Western Blot

By combining in vitro biochemical assays, in vivo animal models, molecular imaging, and tissue-based biochemical analysis, a comprehensive understanding of the mechanistic underpinnings of this compound's biological activity can be achieved.

Applications of N Phenyladamantan 2 Amine in Chemical and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The structure of N-phenyladamantan-2-amine makes it a valuable building block for the synthesis of more complex molecular architectures. The adamantane (B196018) group is a popular synthon in medicinal chemistry and materials science, prized for the unique properties it imparts.

The adamantane cage is known for its high degree of lipophilicity, thermal stability, and conformational rigidity. Incorporating this group into a larger molecule can enhance its solubility in nonpolar media, increase its thermal and chemical resistance, and restrict the conformational freedom of adjacent functionalities. As a synthetic building block, this compound offers several reactive sites: the secondary amine, the aromatic phenyl ring, and the adamantane cage itself.

The Amine Group: The secondary amine (N-H) can undergo a wide range of reactions, including N-alkylation, N-arylation, acylation to form amides, and condensation reactions. This allows for the straightforward attachment of the N-phenyladamantyl moiety to other molecular scaffolds.

The Phenyl Group: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation), although the directing effects of the large amino-adamantyl substituent would need to be considered. These reactions allow for further elaboration of the molecule.

The Adamantane Cage: While generally inert, the C-H bonds on the adamantane skeleton can be functionalized under specific, often vigorous, conditions, offering pathways to further derivatization.

The synthesis of the parent compound itself, this compound, typically involves the coupling of an adamantane precursor, such as 2-adamantanamine, with a phenylating agent like iodobenzene, or the reductive amination of adamantan-2-one with aniline (B41778). The 1,2-substitution pattern on the adamantane core makes the molecule chiral, offering potential for its use in asymmetric synthesis.

Table 1: Potential Synthetic Transformations Using this compound

Reaction Type Reagent/Conditions Potential Product Type
N-Acylation Acetyl Chloride, Base N-acetyl-N-phenyladamantan-2-amine (Amide)
N-Alkylation Alkyl Halide, Base Tertiary Amine
Buchwald-Hartwig Amination Aryl Halide, Pd Catalyst, Base Triarylamine derivative

Integration into Polymer and Materials Science

The unique combination of a rigid, bulky aliphatic group and an aromatic amine makes this compound an interesting candidate for incorporation into polymers and for the modification of material surfaces.

Amines are versatile precursors in polymer chemistry. purkh.com this compound could potentially be integrated into polymer structures in several ways. The aniline-like structure suggests it could undergo oxidative polymerization, similar to aniline itself, which is used to produce polyaniline. In such a polymer, the this compound units would be linked head-to-tail, creating a polymer backbone with bulky adamantyl groups as pendants.

These adamantyl side-chains would be expected to have a profound impact on the polymer's properties:

Increased Rigidity and Glass Transition Temperature (Tg): The rigid nature of the adamantane cage would restrict segmental motion of the polymer chains, leading to a more rigid material with a higher Tg.

Improved Solubility in Organic Solvents: The lipophilic character of the adamantyl group would likely increase the polymer's solubility in nonpolar organic solvents.

Modified Morphology: The bulky groups would prevent efficient chain packing, likely resulting in an amorphous polymer with a high degree of free volume.

Alternatively, if the molecule were first derivatized to contain two reactive groups (for example, by functionalizing the phenyl ring), it could act as a rigid cross-linking agent to create robust polymer networks.

The functionalization of material surfaces is critical for controlling properties like wetting, adhesion, and biocompatibility. Amine-containing molecules are frequently used to modify surfaces because the amine group can be covalently attached to various substrates (e.g., oxides, polymers with ester groups) or can interact via electrostatic forces after protonation. nih.govresearchgate.net

This compound could be grafted onto a surface to impart the specific properties of its constituent groups.

Hydrophobicity: The large, nonpolar adamantyl and phenyl groups would create a highly hydrophobic (water-repellent) surface.

Steric Shielding: A dense layer of these molecules would provide a sterically crowded surface, which could be used to prevent the adsorption of other molecules, such as in anti-fouling applications.

Adhesion Promotion: The phenyl group can engage in π-stacking interactions, while the amine can form hydrogen bonds or covalent linkages, potentially improving adhesion between different material layers.

For example, reacting this compound with a poly(methyl methacrylate) (PMMA) surface could lead to aminolysis of the surface ester groups, tethering the adamantyl moieties to the polymer backbone and dramatically altering the surface energy. nih.gov Similarly, its amine group could be used to functionalize silica (B1680970) nanoparticles, creating organic-inorganic hybrid materials with tailored surface properties. mdpi.com

Development of Analytical Probes and Fluorescent Markers

The rigid, three-dimensional structure of the adamantane cage has made it an attractive scaffold in the design of sophisticated molecules for chemical and materials science. While direct research on this compound as an analytical probe is not extensively documented, the broader class of adamantane-containing compounds has been successfully utilized in the development of fluorescent markers and analytical probes. The adamantane moiety is typically not the fluorophore itself but acts as a critical structural component that can modulate the photophysical properties of a covalently attached dye, enhance binding selectivity, or facilitate the construction of complex sensor assemblies.

The incorporation of an adamantane unit into a fluorescent molecule can bestow several advantageous characteristics. Its bulky and lipophilic nature can influence the solubility and biodistribution of a probe. Furthermore, the rigidity of the adamantane cage can restrict non-radiative decay pathways for a linked fluorophore, leading to an increase in fluorescence quantum yield.

A notable strategy in the development of adamantane-based probes involves leveraging the strong and specific host-guest interactions between adamantane and cyclodextrins. This principle has been employed to create fluorescent supramolecular nanoparticles. In one such study, fluorescent dyes like coumarin, 1,8-naphthalimide, and Nile Red were modified with an ((adamantan-1-yl)methyl)amino group. nih.gov These adamantane-modified dyes exhibited fluorescence quenching in aqueous solutions but showed significant fluorescence enhancement upon forming a complex with methylated β-cyclodextrin (M-β-CD). nih.gov The adamantane moiety acts as a guest that fits snugly into the hydrophobic cavity of the cyclodextrin (B1172386) host, leading to the formation of self-assembled fluorescent supramolecular nanoparticles (FSNPs). nih.gov This host-guest interaction effectively shields the fluorophore from the quenching effects of water, resulting in enhanced quantum yields. nih.gov

Further research has expanded this concept to create organelle-targeting fluorescent probes. By attaching specific targeting groups alongside the adamantane-modified naphthalimide fluorophore, researchers have developed probes that can selectively accumulate in and image specific cellular compartments like lipid droplets, the endoplasmic reticulum, and lysosomes. nih.govresearchgate.net The fluorescence of these probes was significantly enhanced in the presence of M-β-CD, demonstrating the viability of this supramolecular approach for live-cell imaging. nih.govresearchgate.net The table below summarizes the photophysical properties of some adamantane-modified naphthalimide (NP-Ad) probes designed for organelle targeting, illustrating the fluorescence enhancement upon complexation with M-β-CD.

Probe NameTarget OrganelleQuantum Yield (in water)Quantum Yield (with M-β-CD)Fold Increase
LDs-NPAd2Lipid Droplets-83.6%-
ER-NPAd2Endoplasmic Reticulum-32.8%-
Lyso-NPAd2Lysosome-45.9%-
Data sourced from a study on adamantane-modified dyes and their interaction with methyl-β-cyclodextrin. nih.gov

Beyond supramolecular assemblies, adamantane derivatives have been used to create standalone fluorescent probes. For instance, a series of fluorescent heterocyclic adamantane amines were synthesized for potential use in neurological assays. nih.gov These compounds were designed to combine the neuroprotective properties of adamantane amines with a fluorescent reporter group, creating multifunctional agents for studying neurological targets. nih.gov

Another innovative application is the creation of fluorescent porous organic frameworks (POFs) incorporating adamantane. An adamantane-based three-dimensional porous organic framework (AdaPOF) was synthesized and shown to exhibit excellent fluorescence. mdpi.com This material was successfully used as a selective fluorescence sensor for the determination of tetracycline (B611298) in aqueous environments, with the porous structure and adamantane units contributing to the selective binding and subsequent fluorescence quenching upon interaction with the analyte. mdpi.com

These examples highlight the versatility of the adamantane scaffold in the design of advanced analytical and fluorescent tools. While this compound itself is a simple derivative, its core structure represents a platform from which more complex and functional probes can be developed, following the principles established by related adamantane-containing molecules. The key is the strategic combination of the adamantane cage with suitable fluorophores and, where applicable, targeting or binding moieties to create highly specific and sensitive analytical instruments.

Advanced Analytical Methodologies for N Phenyladamantan 2 Amine in Research Contexts

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography stands as a primary tool for the analytical and preparative separation of N-phenyladamantan-2-amine. The selection of a specific chromatographic method is contingent on the compound's properties, including its polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of non-volatile compounds like this compound. The development of a robust HPLC method requires careful optimization of parameters to achieve efficient separation. Due to the significant nonpolar character of the adamantane (B196018) and phenyl groups, reversed-phase chromatography is the most common approach. A C18 or C8 stationary phase is typically used with a mobile phase consisting of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Gradient elution is often employed to ensure the effective separation of the compound from potential impurities with varying polarities.

Method validation is a critical process that demonstrates the reliability and suitability of the developed analytical method. This involves assessing several key parameters:

Linearity: Establishing a proportional relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies.

Precision: Measuring the degree of scatter among a series of measurements, evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Representative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Start at 50% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm

| Injection Volume | 5 µL |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound possesses a relatively high molecular weight, its analysis by GC may be possible. However, to improve its volatility and chromatographic performance, derivatization of the secondary amine group is often necessary. sci-hub.se This process converts the analyte into a more volatile and less polar derivative, leading to better peak shape and sensitivity.

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide derivative.

Silylation: Reaction with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a silylated amine. sci-hub.se

The resulting derivatives can be readily analyzed on a nonpolar capillary GC column, often coupled with a mass spectrometer (GC-MS). GC-MS provides both quantitative data and mass spectral information, which allows for confident structural elucidation and identification based on the characteristic fragmentation patterns of the adamantane and phenyl moieties.

The C-2 position of the adamantane ring is a chiral center, meaning this compound exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation is crucial. Chiral chromatography, particularly HPLC using a chiral stationary phase (CSP), is the most widely used method for this purpose. nih.govresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective in resolving a wide range of chiral compounds, including amines. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. nih.gov Normal-phase conditions, using a mobile phase like a mixture of hexane (B92381) and an alcohol (e.g., isopropanol), are frequently employed to achieve optimal enantioseparation on these types of columns.

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Separation of this compound

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C

| Detection | UV at 254 nm |

Electrophoretic Methods for Separation and Analysis (if applicable)

Capillary electrophoresis (CE) is a powerful analytical technique with high separation efficiency and short analysis times, making it a viable method for chiral drug analysis. nih.gov As a basic compound, the secondary amine in this compound can be protonated in an acidic buffer, acquiring a positive charge and enabling its migration in an electric field.

For enhanced separation, particularly for hydrophobic molecules, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for separation based on the analyte's partitioning behavior.

Furthermore, CE is well-suited for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the running buffer, enantiomers can be resolved. nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities in the electric field, thus leading to their separation.

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy) in Research Samples

Spectroscopic methods provide rapid and sensitive quantification of analytes in solution.

UV-Vis Spectrophotometry: This technique relies on the absorption of ultraviolet-visible light by the analyte. The phenyl group in this compound is a chromophore that absorbs UV light. In arylamines, the interaction of the nitrogen's lone pair electrons with the aromatic pi system typically shifts the absorption to longer wavelengths compared to the unsubstituted aromatic ring. libretexts.org For example, aniline (B41778) absorbs at a longer wavelength (280 nm) than benzene (B151609) (256 nm). libretexts.org The concentration of this compound in a pure solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. Phenyl-substituted derivatives often exhibit absorption bands in the 250-400 nm range. researchgate.netresearchgate.net

Fluorescence Spectroscopy: This method is often more sensitive and selective than absorption spectroscopy. Molecules containing an N-phenylamine moiety are known to be fluorescent. researchgate.net They absorb light at an excitation wavelength and emit light at a longer emission wavelength. The fluorescence intensity is typically proportional to the concentration, allowing for highly sensitive quantification. The fluorescence properties of such compounds can be influenced by the solvent, with polar protic solvents often enhancing fluorescence intensity. nih.gov

Table 3: Representative Spectroscopic Properties for this compound (Illustrative)

Parameter Value
UV-Vis λmax (in Methanol) ~258 nm
Molar Absorptivity (ε) ~1,500 L mol⁻¹ cm⁻¹
Fluorescence Excitation λmax (in Methanol) ~285 nm

| Fluorescence Emission λmax (in Methanol) | ~340 nm |


Future Directions and Emerging Research Avenues for N Phenyladamantan 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of N-arylamines is a cornerstone of organic chemistry, with significant implications for pharmaceuticals and functional materials. fapesp.brrsc.org Traditional methods often require harsh conditions, but the field is rapidly evolving towards more sustainable practices. For N-phenyladamantan-2-amine, future research will likely focus on developing greener, more efficient synthetic routes.

Established protocols like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, are powerful tools for forming C-N bonds but can face challenges with sterically hindered substrates like adamantyl amines. libretexts.orgwikipedia.orggalchimia.com Future investigations could optimize these reactions by designing new ligands that are more effective for coupling bulky amines. galchimia.com

Emerging sustainable methodologies offer promising alternatives. Research into photocatalytic dehydrogenation using visible light could provide a milder route to N-aryl amines. rsc.org Likewise, electrochemical synthesis , which uses electrons as reagents, is a green alternative that can mediate C-N bond formation, potentially catalyzed by accessible metals like nickel. fapesp.br The development of transition-metal-free synthesis methods, for example using benzyne (B1209423) chemistry catalyzed by sodium alkoxide clusters, also presents a scalable and more environmentally friendly pathway for aryl amine production. acs.orgnih.gov

Further exploration into mechanochemistry (using mechanical force to drive reactions) and continuous flow chemistry could lead to scalable, solvent-minimized, and highly efficient syntheses of this compound and its analogs.

Research AvenuePotential AdvantageRelevant Chemistry
Advanced Ligand DesignImproved yields for bulky substratesBuchwald-Hartwig Amination
PhotocatalysisMild, sustainable conditionsVisible-light-induced C-N coupling
ElectrosynthesisReduced use of chemical oxidants/reductantsNickel-catalyzed C-N bond formation
Metal-Free CatalysisLower cost and toxicityBenzyne-mediated amination

Deeper Mechanistic Insights into Reactivity and Selectivity

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols, improving yields, and controlling selectivity. The synthesis of a sterically demanding molecule like this compound via cross-coupling reactions presents a complex mechanistic puzzle. The catalytic cycle of reactions like the Buchwald-Hartwig amination involves steps such as oxidative addition and reductive elimination, with the rate-determining step often being the oxidative addition of the aryl halide to the palladium catalyst. nih.govnumberanalytics.com

Future research should aim to elucidate the precise mechanistic details as they apply to the adamantane (B196018) scaffold. The steric bulk of the adamantyl group can significantly influence ligand association, the rate of reductive elimination, and potential side reactions like beta-hydride elimination. wikipedia.orgresearchgate.net Advanced mechanistic studies could employ:

In-situ Spectroscopic Analysis: Techniques like real-time NMR spectroscopy can monitor the concentration of intermediates, providing a window into the catalytic cycle as it happens.

Kinetic Isotope Effects (KIEs): Measuring KIEs can help determine the transition state structure of the rate-determining step, clarifying whether C-X bond cleavage or another step is rate-limiting. nih.gov

Computational Modeling: Density Functional Theory (DFT) can map out the energy landscape of the entire catalytic cycle, identifying key intermediates and transition states.

Additionally, investigations into whether a single, well-defined catalyst is responsible for the transformation or if a "cocktail"-type system involving multiple catalytic species (complexes, clusters, and nanoparticles) is at play could reveal new strategies for catalyst design. researchgate.net

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry has become an indispensable tool for accelerating chemical research. dergipark.org.tr Through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can predict molecular properties and reaction outcomes without stepping into the lab. rsc.orgchemrxiv.org For this compound, computational studies are a key future direction for the rational design of new derivatives with tailored properties.

In silico design allows for the rapid exploration of vast chemical spaces. Future computational work on this compound could focus on several key areas:

Property Prediction: Calculating electronic properties, solubility, and lipophilicity to guide the design of derivatives for specific applications, such as improving the aqueous solubility of potential drug candidates. nih.gov

Binding Affinity and Mechanism: Modeling the interaction of this compound derivatives with biological targets like proteins or receptors. chemrxiv.orgnih.gov This can help prioritize which compounds to synthesize for biological screening.

Virtual Screening: Generating large virtual libraries of this compound analogs and docking them against known biological targets to identify potential new drug leads. nih.gov

Materials Science Simulation: Predicting the physical properties of polymers or other materials incorporating the this compound unit, such as glass transition temperature and thermal stability.

These computational approaches can significantly reduce the experimental effort required, making the discovery process more efficient and cost-effective. rsc.org

Identification of Undiscovered Biological/Biochemical Mechanisms

The adamantane cage is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives, such as the antiviral amantadine (B194251) and the Alzheimer's drug memantine (B1676192), demonstrate significant biological activity, often by interacting with ion channels or receptors. nih.govnih.gov Amantadine functions as an inhibitor of the influenza A M2 protein, while memantine is an NMDA receptor antagonist. nih.gov The rigid, lipophilic nature of the adamantane group allows it to anchor molecules to biological targets. nih.gov

The combination of the adamantane scaffold with an N-phenylamine moiety in this compound opens up new possibilities for biological interactions. Future research should focus on systematically screening this compound and its derivatives to uncover novel bioactivities. Key research avenues include:

Broad-Spectrum Biological Screening: Testing against diverse panels of enzymes, receptors, and ion channels to identify unexpected activities. The unique 3D structure could lead to novel mechanisms of action.

Target-Based Drug Design: Using the this compound scaffold as a starting point for designing inhibitors for specific targets, such as viral proteins or neurological receptors. nih.govnih.gov Studies have already explored adamantane derivatives as inhibitors for poxvirus proteins and Hepatitis C virus p7. nih.govnih.gov

Exploring Aza-analogs: The synthesis of azaadamantane versions of this compound could yield compounds with improved solubility and different biological profiles, a strategy that has proven successful for other adamantanes. nih.gov

Metabolic Profiling: Investigating the metabolic fate of this compound to determine if its metabolites possess their own biological activities.

Expansion into Novel Materials Science Applications

Adamantane's unique physical properties—rigidity, thermal stability, and a diamondoid structure—make it an attractive component for advanced materials. usm.eduwikipedia.org When incorporated into polymers, adamantane can significantly increase the glass transition temperature (Tg), enhance thermal stability, and improve mechanical properties. usm.eduacs.org

The this compound molecule is a promising building block for a new generation of high-performance materials. Future research in this area could pursue several exciting directions:

High-Performance Polymers: Synthesizing polymers with pendant this compound groups. The bulky adamantane cage would likely impart high thermal stability and rigidity, while the phenylamine group could introduce functionalities for cross-linking or further modification. usm.eduacs.orgresearchgate.net

Supramolecular Chemistry: The adamantane group is a classic guest for host molecules like cyclodextrins. nih.govnih.gov This interaction can be used to build self-assembling systems, such as thermoresponsive polymers or drug delivery vehicles where the phase transition or release can be tuned by host-guest interactions. nih.gov

Organic Electronics: The N-phenylamine unit is a well-known component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. Incorporating this into a rigid adamantane framework could lead to materials with unique charge-transport properties and high morphological stability.

Nanodiamond Precursors: Highly structured adamantane derivatives can serve as molecular building blocks or seeds for the synthesis of nanodiamonds, and this compound could be explored for this purpose. researchgate.net

Application AreaKey Feature of AdamantanePotential Outcome
High-Performance PolymersRigidity, Thermal StabilityIncreased Tg, enhanced durability
Supramolecular AssembliesHost-Guest InteractionsTunable, responsive materials
Organic ElectronicsRigid ScaffoldMorphologically stable conductive materials
NanomaterialsDiamondoid StructurePrecursors for nanodiamond synthesis

Development of Advanced Analytical Techniques for Complex Mixtures

As this compound and its derivatives are explored for biological and material applications, the need for robust analytical methods to detect and quantify them in complex matrices becomes crucial. Analyzing trace levels of compounds in biological fluids, environmental samples, or polymer matrices presents a significant challenge. researchgate.netnih.gov

Future research must focus on creating and validating sensitive and specific analytical techniques. This will likely involve:

Advanced Chromatographic Methods: Developing optimized liquid chromatography (LC) methods, possibly coupled with tandem mass spectrometry (LC-MS/MS), for the selective detection of this compound. This is a standard and powerful technique for analyzing amines in complex samples. nih.gov

Novel Sample Preparation: Designing effective sample preparation protocols to extract and concentrate the analyte from complex matrices while removing interfering substances. Techniques like solid-phase extraction (SPE) or advanced methods like Enhanced Matrix Removal-Lipid (EMR-Lipid) could be adapted for this purpose. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): Employing HRMS to accurately identify the parent compound, its derivatives, and any potential metabolites formed in biological systems.

Isomer and Enantiomer Separation: The this compound molecule is chiral. Therefore, the development of chiral chromatography methods will be essential to separate and quantify its enantiomers, as they may exhibit different biological activities.

Establishing these analytical protocols will be fundamental to supporting all other areas of research, from pharmacokinetic studies in drug development to quality control in materials science.

Q & A

Q. What are the primary synthetic routes for N-phenyladamantan-2-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination using adamantan-2-one and aniline in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions (25–40°C, inert atmosphere). Alternatively, nucleophilic substitution of adamantan-2-yl chloride with aniline, catalyzed by triethylamine (Et₃N), offers another route . Yield optimization requires careful control of stoichiometry (e.g., excess amine to drive substitution) and catalyst selection (e.g., Pd/NiO for enhanced efficiency in reductive amination) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Standard validation methods include:

  • ¹H NMR spectroscopy : Confirm amine proton signals (δ 1.5–2.5 ppm for adamantane CH₂ groups; δ 6.5–7.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 229.3 (C₁₆H₁₉N) .
  • Chromatography (HPLC/GC) : Monitor for byproducts like unreacted adamantan-2-one or aniline derivatives .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as secondary amines can cause irritation .
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Dispose of waste via neutralization (e.g., dilute acetic acid for amine residues) and partner with certified hazardous waste handlers .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in oxidation studies be resolved?

Discrepancies in oxidation product profiles (e.g., nitroso vs. imine derivatives) may arise from:

  • Reagent selectivity : Hydrogen peroxide favors imine formation, while m-chloroperbenzoic acid (mCPBA) may yield nitroso intermediates .
  • Statistical analysis : Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies and identify outliers .
  • Controlled replication : Standardize solvent systems (e.g., dichloromethane vs. THF) and oxygen exclusion methods.

Q. What computational tools aid in designing novel derivatives of this compound for pharmacological screening?

  • Retrosynthetic AI platforms : Tools leveraging databases like Reaxys and Pistachio predict feasible routes for functionalizing the adamantane core or phenyl group .
  • Docking simulations : Use rigid adamantane scaffolds to model binding affinity with target proteins (e.g., NMDA receptors).
  • DFT calculations : Optimize reaction pathways for substituent additions (e.g., halogenation at the phenyl ring) .

Q. How can researchers optimize catalytic systems for large-scale synthesis of this compound?

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/NiO) under continuous flow conditions to enhance turnover frequency .
  • Solvent engineering : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Methodological Considerations Table

Aspect Basic Approach Advanced Strategy
Synthesis Reductive amination with NaBH(OAc)₃ Continuous flow reactor with Pd/NiO
Characterization ¹H NMR, GC-MS X-ray crystallography, HRMS-ESI
Data Analysis Descriptive statisticsMeta-analysis with I² heterogeneity metrics

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-phenyladamantan-2-amine
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N-phenyladamantan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.